5-Bromo-4-(cyclopropylmethoxy)pyridin-2-amine
Description
5-Bromo-4-(cyclopropylmethoxy)pyridin-2-amine is a pyridine derivative with the molecular formula C₉H₁₁BrN₂O and a molecular weight of 243.11 g/mol . It is characterized by a bromine atom at the 5-position, a cyclopropylmethoxy group at the 4-position, and an amine group at the 2-position of the pyridine ring. This compound is cataloged under CAS 1854867-98-3 and MDL MFCD34468930, with a purity of 95% . Its structural features make it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of kinase inhibitors and other bioactive molecules.
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
5-bromo-4-(cyclopropylmethoxy)pyridin-2-amine |
InChI |
InChI=1S/C9H11BrN2O/c10-7-4-12-9(11)3-8(7)13-5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,11,12) |
InChI Key |
IBFBIJXBZAQBBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC(=NC=C2Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(cyclopropylmethoxy)pyridin-2-amine typically involves the bromination of 4-(cyclopropylmethoxy)pyridin-2-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(cyclopropylmethoxy)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine derivative with aryl or vinyl groups.
Scientific Research Applications
5-Bromo-4-(cyclopropylmethoxy)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its potential as a ligand for various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development
Mechanism of Action
The mechanism of action of 5-Bromo-4-(cyclopropylmethoxy)pyridin-2-amine depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary and are subject to ongoing research .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations:
Substituent Effects on Molecular Weight :
- The cyclopropylmethoxy group contributes to a higher molecular weight (243.11 g/mol) compared to smaller substituents like fluorine (206.01 g/mol) or chlorine (221.46 g/mol) .
- Bulky groups (e.g., morpholine ) further increase molecular weight (283.12 g/mol) due to additional nitrogen and oxygen atoms .
Electronic and Steric Effects: Electron-withdrawing groups (e.g., Br, CF₃) enhance electrophilicity, making these compounds reactive in Suzuki-Miyaura couplings .
Biological Activity: 5-Bromo-4-fluoropyridin-2-amine (CAS 21717-95-3) is noted for antiviral and antitumor properties due to fluorine’s metabolic stability . 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine (CAS 1220423-55-1) shows promise in antimicrobial applications .
Key Observations:
- Safety: The trifluoromethyl derivative (CAS 944401-56-3) is flagged for acute toxicity (H302), while chlorinated analogs may cause skin irritation . No specific hazards are reported for the cyclopropylmethoxy derivative .
- Synthetic Accessibility : The cyclopropylmethoxy group requires specialized reagents (e.g., cyclopropylmethyl halides), whereas halogenation (Cl, Br) is more straightforward .
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